

Application Notes and Protocols for Animal Model Studies Using Oxysophoridine

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Compound of Interest

Compound Name: **Oxysophoridine**

Cat. No.: **B15566101**

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Introduction

Oxysophoridine (OSR), a natural alkaloid derived from the plant *Sophora alopecuroides*, has demonstrated a wide range of pharmacological activities in various preclinical animal models. [1][2] These studies highlight its potential as a therapeutic agent for conditions involving inflammation, oxidative stress, and apoptosis. This document provides a comprehensive overview of the application of **Oxysophoridine** in several key animal models, detailing experimental protocols and summarizing significant quantitative findings.

I. Cardiovascular Disease Models

Acute Myocardial Infarction (AMI) in Rats

Oxysophoridine has been shown to exert cardioprotective effects in a rat model of acute myocardial infarction.[1][2] The primary mechanism involves the mitigation of oxidative stress, inflammation, and apoptosis.[1][2]

Quantitative Data Summary

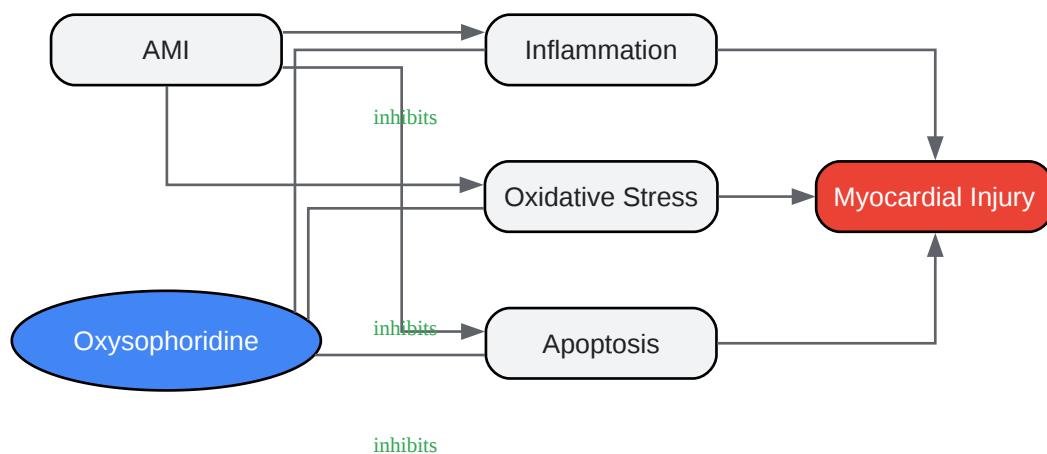
Animal Model	Oxysophoridine Dosage	Treatment Regimen	Key Biomarkers/Parameters Measured	Key Quantitative Results
Rat Model of AMI	Dose-dependent	Intraperitoneal injection	Infarct size, Myocardial enzymes (CK, CK-MB, LDH, cTnT), Oxidative stress markers (MDA, SOD, GSH, GSH-Px), Inflammatory cytokines (NF- κ B p65, TNF- α , IL-1 β , IL-6, IL-10), Apoptotic markers (Caspase-3)	Markedly reduced infarct size. Significantly decreased levels of myocardial enzymes. Reduced MDA levels and elevated activities of SOD, GSH, and GSH-Px. Dose-dependent inhibition of inflammatory cytokine activities. Dose-dependent suppression of caspase-3 activity. [1] [2]

Experimental Protocol

- Animal Model Creation:
 - Adult male Sprague-Dawley rats are anesthetized.
 - A left thoracotomy is performed to expose the heart.
 - The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.

- Successful ligation is confirmed by observing the pale appearance of the anterior ventricular wall.
- Drug Administration:
 - **Oxysophoridine** is administered intraperitoneally at varying doses.
 - The treatment is typically initiated at the time of reperfusion or shortly after the induction of AMI.
- Biomarker Analysis:
 - Infarct Size Measurement: At the end of the experiment, hearts are excised, and the infarct size is determined using triphenyltetrazolium chloride (TTC) staining.
 - Myocardial Enzyme Assays: Blood samples are collected to measure the serum levels of creatine kinase (CK), creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), and cardiac troponin T (cTnT) using commercially available ELISA kits.
 - Oxidative Stress Markers: Myocardial tissue homogenates are used to measure malondialdehyde (MDA) levels and the activities of superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px) using specific assay kits.
 - Inflammatory Cytokine Analysis: The levels of NF-κB p65, TNF-α, IL-1β, IL-6, and IL-10 in myocardial tissue are quantified using ELISA.
 - Apoptosis Assessment: Caspase-3 activity in the myocardial tissue is measured to assess the level of apoptosis.

Signaling Pathway



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Mechanism of **Oxysophoridine** in AMI

II. Neurological Disease Models

Cerebral Ischemia/Reperfusion (I/R) Injury in Rats

Oxysophoridine has been found to protect against cerebral ischemia/reperfusion injury by inhibiting ferroptosis mediated by the TLR4/p38MAPK signaling pathway.[3]

Quantitative Data Summary

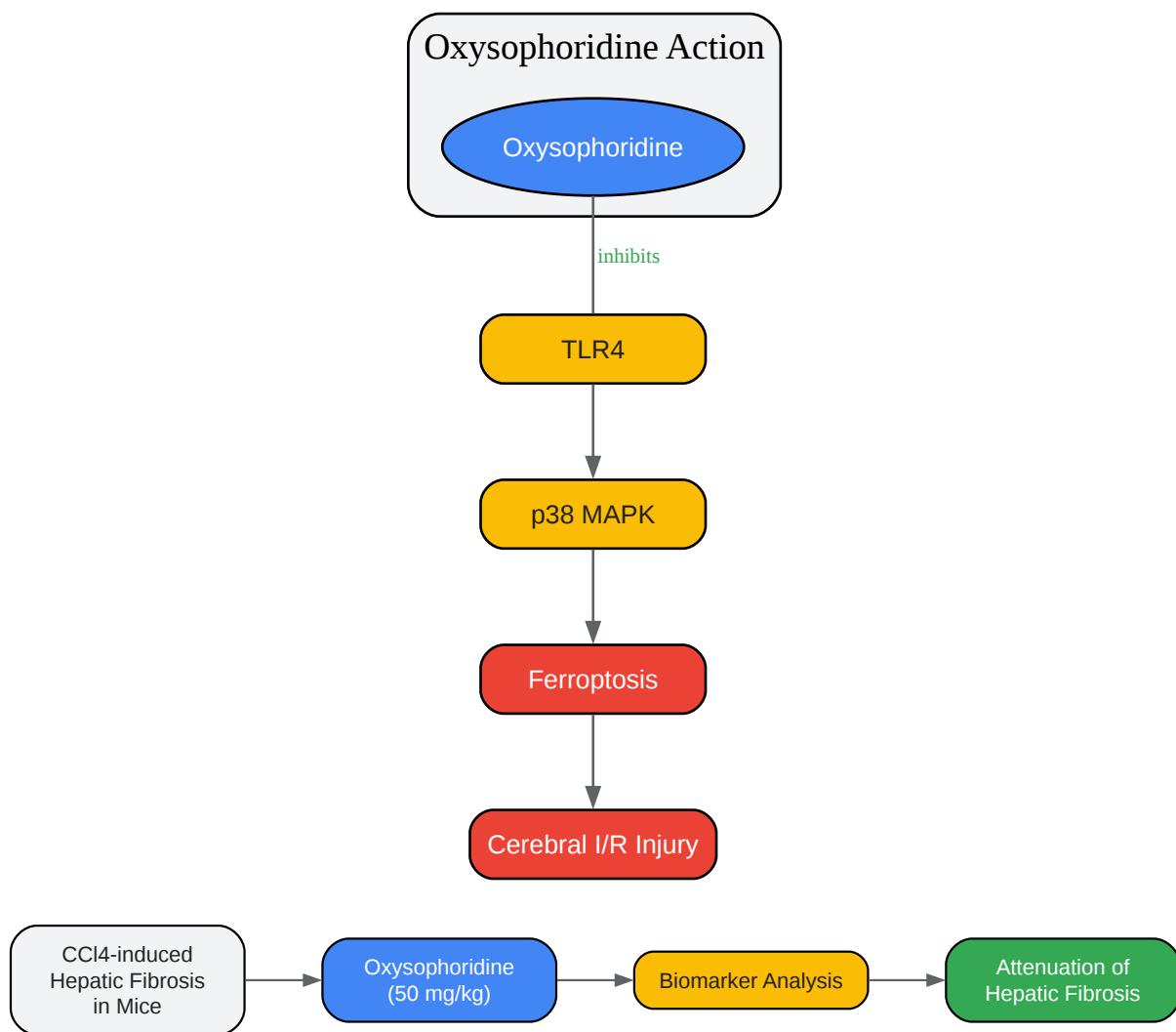
Animal Model	Oxysophoridine Dosage	Treatment Regimen	Key Biomarkers/Parameters Measured	Key Quantitative Results
Rat Model of Cerebral I/R Injury (MCAO)	Dose-dependent	Pretreatment before I/R	Brain injury volume, Neuronal apoptosis, Ferroptosis markers (Fe2+, ACSL4, TFR1, FTH1, GPX4), TLR4/p38MAPK pathway proteins	Decreased brain injury and neuronal apoptosis. Significantly decreased Fe2+ levels. Dose-dependently reversed the I/R-induced changes in ACSL4, TFR1, FTH1, and GPX4 protein expression.[3] Blocked TLR4/p38MAPK signaling.[3]

Experimental Protocol

- Animal Model Creation (Middle Cerebral Artery Occlusion - MCAO):
 - Rats are anesthetized, and the right common carotid artery, external carotid artery, and internal carotid artery are exposed.
 - A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery.
 - After a defined period of ischemia (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
- Drug Administration:

- **Oxysophoridine** is administered, often as a pretreatment, prior to the induction of ischemia.
- Biomarker Analysis:
 - Histopathological Assessment: Brain tissues are stained with hematoxylin and eosin (H&E) and triphenyltetrazolium chloride (TTC) to assess histopathological changes and infarct volume.
 - Neuronal Apoptosis: Apoptosis is evaluated by measuring the expression of Bax and Bcl-2 proteins via western blotting.
 - Ferroptosis Markers: Levels of Fe2+, acyl-CoA synthetase long-chain family member 4 (ACSL4), transferrin receptor 1 (TFR1), ferritin heavy chain 1 (FTH1), and glutathione peroxidase 4 (GPX4) are measured in brain tissue.[\[3\]](#)
 - Signaling Pathway Analysis: The expression and phosphorylation of TLR4 and p38 MAPK are assessed by immunofluorescence staining and western blotting.[\[3\]](#)

Signaling Pathway

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References

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